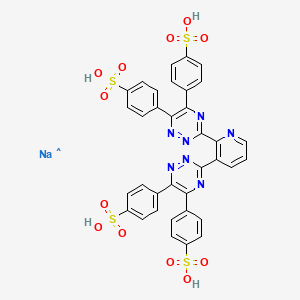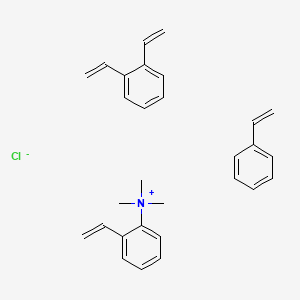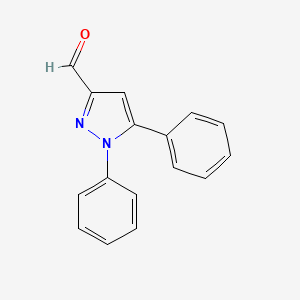
3-(2,4-Dihydroxybenzyl)-5-hydroxy-7,8-dimethoxy-6-methylchroman-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-Dihydroxybenzyl)-5-hydroxy-7,8-dimethoxy-6-methylchroman-4-one is a complex organic compound belonging to the class of homoisoflavonoids. These compounds are known for their diverse biological activities and are often found in various plant species. The structure of this compound includes multiple hydroxyl groups and methoxy groups, contributing to its unique chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dihydroxybenzyl)-5-hydroxy-7,8-dimethoxy-6-methylchroman-4-one typically involves multiple steps, starting from simpler aromatic compounds. One common synthetic route involves the condensation of 2,4-dihydroxybenzaldehyde with appropriate chromanone derivatives under controlled conditions. The reaction conditions often include the use of acidic or basic catalysts to facilitate the condensation reaction, followed by purification steps such as recrystallization or chromatography to isolate the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and renewable starting materials, can be integrated into the industrial production process to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,4-Dihydroxybenzyl)-5-hydroxy-7,8-dimethoxy-6-methylchroman-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions to form dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of quinones, while reduction can yield dihydro derivatives with altered biological activities .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound exhibits antioxidant properties and has been investigated for its ability to scavenge free radicals and protect cells from oxidative stress.
Medicine: Research has shown potential anti-cancer properties, with studies indicating its ability to inhibit the proliferation of cancer cells. It also shows promise in anti-inflammatory and neuroprotective applications.
Wirkmechanismus
The mechanism of action of 3-(2,4-Dihydroxybenzyl)-5-hydroxy-7,8-dimethoxy-6-methylchroman-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups in the compound can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells.
Anti-Cancer Activity: The compound can induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Anti-Inflammatory Activity: It can modulate the activity of inflammatory mediators and enzymes, reducing inflammation and associated symptoms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2,4-Dihydroxybenzyl)-5,7-dihydroxy-6-methylchroman-4-one: Similar structure but lacks the methoxy groups, which may affect its biological activity.
3-(2,4-Dihydroxybenzyl)-5-hydroxy-7,8-dimethoxy-6-methyl-2,3-dihydro-4H-chromen-4-one: A dihydro derivative with slightly different chemical properties and potential biological activities.
Uniqueness
The presence of both hydroxyl and methoxy groups in 3-(2,4-Dihydroxybenzyl)-5-hydroxy-7,8-dimethoxy-6-methylchroman-4-one contributes to its unique chemical reactivity and biological activities. These functional groups enhance its solubility, stability, and ability to interact with various molecular targets, making it a valuable compound for research and industrial applications .
Eigenschaften
IUPAC Name |
3-[(2,4-dihydroxyphenyl)methyl]-5-hydroxy-7,8-dimethoxy-6-methyl-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O7/c1-9-15(22)14-16(23)11(6-10-4-5-12(20)7-13(10)21)8-26-18(14)19(25-3)17(9)24-2/h4-5,7,11,20-22H,6,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYRDFXCXPHUDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C(=C1OC)OC)OCC(C2=O)CC3=C(C=C(C=C3)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6'-[Ethyl(3-methylbutyl)amino]-2'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B571330.png)
![2-[(E)-3-(3,3-Dimethyl-1-phenyl-1,3-dihydro-2H-indol-2-ylidene)-1-propenyl]-3,3-dimethyl-1-phenyl-3H-indolium chloride](/img/structure/B571331.png)
![2H-Pyrido[2,3-e][1,3]thiazine](/img/structure/B571333.png)





![2-[3-(Carboxymethyl)-5,10-dioxo-4,6-dipropyl-1,2,8,9-tetrahydropyrido[3,2-g]quinolin-7-yl]acetic acid](/img/structure/B571344.png)
